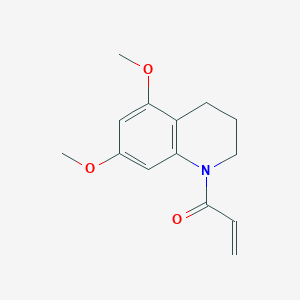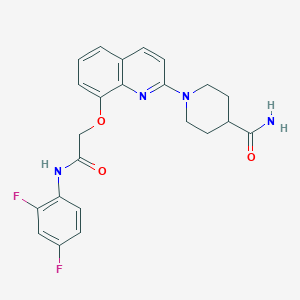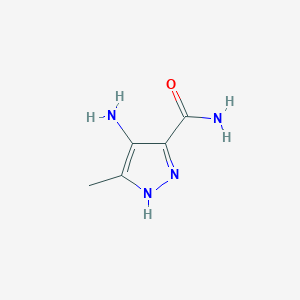![molecular formula C17H17F3N4 B2554400 2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile CAS No. 1025724-64-4](/img/structure/B2554400.png)
2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is attached to a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to mimic the basic nitrogen heterocycles found in biomolecules . The compound also contains a trifluoromethyl group, which can greatly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The pyrazole and piperidine rings can also engage in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s polarity and reactivity .Applications De Recherche Scientifique
- Suzuki-Miyaura Cross-Coupling : Researchers use this compound as a reactant in Suzuki-Miyaura cross-coupling reactions. These reactions allow the synthesis of complex organic molecules, including potential drug candidates .
- Antitumor Agents : The compound plays a role in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents. These agents have shown promise in cancer treatment .
- Vinylic MIDA Boronates : Scientists utilize this compound for the preparation of vinylic MIDA (MIDA = N-methyliminodiacetic acid) boronates. These boronates serve as versatile intermediates in organic synthesis .
- Cobalt-Catalyzed Coupling Reactions : The compound participates in cobalt-catalyzed coupling reactions. These reactions are valuable for creating new materials with specific properties .
- Microwave-Assisted Reactions : Researchers explore microwave-assisted reactions using this compound. Microwave irradiation accelerates chemical transformations, making it an efficient method for synthetic chemistry .
- 3,5-Bis(trifluoromethyl)phenylacetonitrile was originally part of the Alfa Aesar product portfolio. Although it is now under the Thermo Scientific Chemicals brand, it remains relevant for chemical synthesis .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Chemical Research
Legacy Brand Transition
Other Related Compounds
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4/c18-17(19,20)14-3-1-2-13(10-14)16-11-15(22-23-16)12-4-7-24(8-5-12)9-6-21/h1-3,10-12H,4-5,7-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBKNGYRCOWNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)








![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)
![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime](/img/structure/B2554336.png)


![5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)